molecular formula C₈H₁₁N₃O₃S B054970 Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate CAS No. 64485-88-7

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Cat. No. B054970
CAS RN: 64485-88-7
M. Wt: 229.26 g/mol
InChI Key: POBMBNPEUPDXRS-IZZDOVSWSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate and related compounds involves multiple steps, including nitrosation, methylation, bromination, and cyclization processes. Jing (2003) reported a synthesis approach through an improved process, resulting in a significant yield increase to 70.8% (L. Jing, 2003).

Molecular Structure Analysis

The molecular structure of ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate features unique interactions, such as N⋯π and O⋯π, rather than direct hydrogen bonding in its crystal packing. Zhang et al. (2011) elucidated these interactions, highlighting the compound's structural intricacies (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).

Chemical Reactions and Properties

This compound's chemical reactions are characterized by its reactivity in forming various heterocyclic systems. For instance, Selič et al. (1997) described its use in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds, showcasing its versatility (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Physical Properties Analysis

The analysis of physical properties, such as crystalline structure and hydrogen bonding patterns, offers insight into the stability and solubility of the compound. Lynch and Mcclenaghan (2004) provided a detailed examination of the hydrogen-bonded dimer structures within ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, offering parallels to understanding related compounds' physical properties (D. Lynch, I. Mcclenaghan, 2004).

Scientific Research Applications

  • Synthesis and Chemical Reactions : A study by Mohamed (2021) explored the synthesis of various derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate, including the creation of ethyl iminothiazolopyridine-4-carboxylate. This research highlights the compound's role in the development of new chemical structures (Mohamed, 2021).

  • Heterocyclic Analogs of α-Aminoadipic Acid : Šačkus et al. (2015) developed a method to prepare heterocyclic analogs based on the imidazo[2,1-b][1,3]thiazole ring system, using ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate as a starting material. This demonstrates the compound's utility in producing significant heterocyclic structures (Šačkus et al., 2015).

  • Structure-Activity Relationship and Biomedical Applications : A study by Abbasi et al. (2019) reported the synthesis of unique bi-heterocyclic hybrid molecules involving a thiazole and an oxadiazole ring, initiating from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. The research evaluated these compounds for their potential biomedical applications, including enzyme inhibition and cytotoxicity (Abbasi et al., 2019).

  • Catalytic Applications : Ghorbanloo and Alamooti (2017) investigated a molybdenum(VI) complex with a thiazole-hydrazone ligand, which is related to the compound of interest, for its use as a catalyst in oxidation reactions. This shows the potential of thiazole derivatives in catalysis (Ghorbanloo & Alamooti, 2017).

  • Antimicrobial and Antimalarial Activities : Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives, starting from ethyl 2-amino-4-methylthiazole-5-carboxylate. These compounds were evaluated for their antimicrobial and antimalarial activities, indicating the potential pharmaceutical significance of such derivatives (Vekariya et al., 2017).

  • Synthesis and Optical Properties : Research by Abdullmajed et al. (2021) on Schiff base compounds derived from ethyl-4-amino benzoate, although not directly involving the specific compound , demonstrates the broader chemical family's relevance in the study of optical properties (Abdullmajed et al., 2021).

properties

IUPAC Name

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-7(12)6(11-13-2)5-4-15-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBMBNPEUPDXRS-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214037
Record name Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

CAS RN

64485-88-7, 60846-15-3
Record name Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate
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Record name Ethyl 2-amino-alpha-(methoxyimino)thiazol-4-acetate
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Record name Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate
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Record name Ethyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate
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Record name Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate
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Record name CEFTIOFUR OXIME ETHYL ESTER
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Synthesis routes and methods I

Procedure details

Ethyl 2-methoxyimino-4-chloroacetoacetate (syn isomer) (50 g.) was added over 3 minutes with stirring at ambient temperature to a solution of thiourea (18.4 g.) and sodium acetate (19.8 g.) in a mixture of methanol (250 ml.) and water (250 ml.). After stirring for 35 minutes at 40° to 45° C., the reaction mixture was cooled with ice and adjusted to pH 6.3 with a saturated aqueous solution of sodium bicarbonate. After stirring for 30 minutes at the same temperature, precipitates were collected by filtration, washed with water (200 ml.) and then with diisopropyl ether (100 ml.), and dried to give colorless crystals of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (37.8 g.), m.p. 161° to 162° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 10 ml of 50% aqueous ethanol is dissolved 200 mg of ethyl 2-aminothiazol-4-yl-glyoxylate, followed by the addition of 166 mg of O-methylhydroxylamine hydrochloride and, then, 168 mg of sodium hydrogen carbonate. The mixture is stirred in a closed vessel at 70° C. for 5 hours. The reaction mixture is concentrated under reduced pressure and the residue is diluted with 10 ml of water and extracted with ethyl acetate. The ethyl acetate layer is washed with water and dried. The ethyl acetate is then distilled off to obtain ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate as crystals. Based on NMR and other data, this product is found to be an 83:17 mixture of syn- and anti-isomers.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl 2-methoxyimino-4-chloroacetoacetate (syn isomer) (50 g.) was added over 3 minutes with stirring at ambient temperature to a solution of thiourea (18.4 g.) and solution acetate (19.8 g.) in a mixture of methanol (250 ml.) and water (250 ml.). After stirring for 35 minutes at 40° to 45° C., the reaction mixture was cooled with ice and adjusted to pH 6.3 with a saturated aqueous solution of sodium bicarbonate. After stirring for 30 minutes at the same temperature, precipitates were collected by filtration, washed with water (200 ml.) and then with diisopropyl ether (100 ml.), and dried to give colorless crystals of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (37.8 g.), mp 161° to 162° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
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Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

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